5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

Catalog No.
S710660
CAS No.
256658-04-5
M.F
C13H6F6O2
M. Wt
308.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbalde...

CAS Number

256658-04-5

Product Name

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

Molecular Formula

C13H6F6O2

Molecular Weight

308.17 g/mol

InChI

InChI=1S/C13H6F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H

InChI Key

LVHIVPKNRURKIV-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O

Organic Synthesis and Material Science

  • Building block for complex molecules: TFPFCHO's furan and aldehyde functional groups can serve as versatile building blocks for the synthesis of more complex organic molecules with desirable properties. Researchers are exploring its potential in the creation of novel materials like pharmaceuticals, optoelectronic devices, and organic polymers [].
  • Fluorine-containing materials: The presence of trifluoromethyl groups bestows unique electronic and hydrophobic properties on TFPFCHO. This makes it a potential candidate for developing novel fluorinated materials with applications in areas like liquid crystals, lubricants, and drug delivery [].

Organic Chemistry and Catalysis

  • Reactivity studies: The electron-withdrawing nature of the trifluoromethyl groups in TFPFCHO enhances the reactivity of the aldehyde carbonyl group. This has opened up possibilities for studying its reactivity in various organic reactions, potentially leading to the development of new and efficient synthetic methods [].
  • Catalyst design: The unique structure and properties of TFPFCHO might enable its exploration as a potential catalyst for various organic transformations. Researchers are investigating its potential in reactions like C-H activation, olefin metathesis, and C-C coupling reactions [].

Photochemistry and Fluorescence

  • Fluorescence properties: TFPFCHO exhibits fluorescence, emitting light at a specific wavelength. This property makes it a potential candidate for applications in bioimaging, sensing, and optoelectronic devices [].

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₃H₆F₆O₂ and a molecular weight of approximately 308.18 g/mol. This compound features a furan ring substituted with a carbaldehyde group at the 2-position and a bis(trifluoromethyl)phenyl group at the 5-position. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological activity and reactivity in

The chemical behavior of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde can be characterized by various reactions typical for aldehydes and furan derivatives:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions to form larger molecules or polymers, particularly in the presence of amines or alcohols.
  • Electrophilic Aromatic Substitution: The trifluoromethyl groups may influence electrophilic aromatic substitution on the phenyl ring, potentially directing new substituents to specific positions on the aromatic system .

Several synthetic routes can be employed to produce 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of a furan derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
  • Reformative Methods: Starting from commercially available furan compounds, one can introduce trifluoromethyl groups through electrophilic fluorination followed by subsequent functionalization to yield the target compound.
  • Multi-step Synthesis: A more complex approach may involve several steps where intermediates are formed through various reactions including alkylation, oxidation, and rearrangement .

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde serves as a versatile building block in organic synthesis and pharmaceutical development. Its applications include:

  • Drug Development: Potential use in synthesizing new pharmaceutical agents due to its unique structural features.
  • Material Science: Utilized in developing advanced materials with specific electronic or optical properties.
  • Chemical Research: Employed as an intermediate in various organic synthesis pathways .

Several compounds share structural similarities with 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde. Here are some notable comparisons:

Compound NameStructureUnique Features
5-(3-Trifluoromethylphenyl)-furan-2-carbaldehydeC₁₂H₇F₃OContains only one trifluoromethyl group; simpler structure may lead to different reactivity.
5-(4-Trifluoromethylphenyl)-furan-2-carbaldehydeC₁₂H₇F₃OTrifluoromethyl group located at para position; alters electronic distribution compared to bis-substituted version.
2-(Trifluoromethyl)benzaldehydeC₈H₅F₃OLacks furan ring; primarily used in agrochemical applications due to its reactivity towards nucleophiles.

The uniqueness of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde lies in its dual trifluoromethyl substitution which significantly alters its chemical properties compared to simpler analogs, potentially enhancing its utility in drug development and material science applications .

Grignard Reagent-Based Approaches for Bis(trifluoromethyl)phenyl Incorporation

The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde through Grignard reagent-based methodologies represents a fundamental approach for incorporating the bis(trifluoromethyl)phenyl moiety into furan-containing structures [1] [2]. The preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents requires careful optimization of reaction conditions to ensure both safety and efficiency [2] [3].

Formation and Optimization of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagents

The formation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents from the corresponding bromide precursor involves critical parameter optimization [3] [4]. Temperature control emerges as the most crucial factor, with optimal formation occurring at temperatures between 0 and 10 degrees Celsius to minimize solvent loss and enhance safety [4] [5]. Alternative conditions utilizing reflux temperatures between 30 and 35 degrees Celsius have been reported, though these require more stringent safety protocols due to increased exothermic behavior [4] [5].

The choice of solvent significantly impacts both reaction efficiency and safety profiles [3] [5]. Tetrahydrofuran represents the preferred solvent system due to its superior coordination properties with magnesium centers and enhanced solubility characteristics for trifluoromethyl-containing substrates [3] [4]. Diethyl ether serves as an alternative solvent, though with reduced efficiency in trifluoromethyl systems [4] [5].

Magnesium form selection plays a critical role in reaction success and safety [3] [4]. Magnesium granules are preferred over turnings or powder forms to minimize explosion hazards associated with highly reactive trifluoromethyl organometallic species [2] [3]. The reaction typically requires 2 to 5 hours for complete conversion, with monitoring focusing on achieving less than 1 mole percent remaining bromide starting material [4] [5].

Table 1: Grignard Reagent Formation Optimization Parameters

ParameterOptimal ConditionsAlternative ConditionsSafety Considerations
Temperature Range (°C)0-2030-35 (reflux)Low temperature preferred
Preferred Temperature (°C)0-1035 (reflux)Minimize solvent loss
SolventTetrahydrofuranDiethyl etherAnhydrous conditions
Magnesium FormMagnesium granulesMagnesium turningsAvoid powder/dust
Reaction Time (hours)2-52Monitor exotherm
Conversion Target<1 mol% bromide remainingComplete conversionThermal analysis required
Reaction Control MethodRate of bromide additionTemperature controlExplosion hazard management

Acylation Strategies for Furan-2-carbaldehyde Formation

The subsequent acylation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents to form ketone intermediates represents a critical step toward furan-2-carbaldehyde synthesis [3] [4]. The order of reagent addition proves crucial for achieving optimal yields and minimizing side product formation [4] [5]. Adding the Grignard reagent to excess acetic anhydride at low temperatures (-10 to -15 degrees Celsius) provides yields of 85 to 90 percent while preventing bis-adduct formation [4] [5].

The use of excess acetic anhydride (greater than 1:1 molar ratio) represents a key optimization strategy [3] [4]. This approach prevents the formation of unwanted bis-adducts that occur when acetic anhydride is added to the Grignard reagent at elevated temperatures [4] [5]. Workup procedures utilizing aqueous sodium hydroxide solutions to achieve pH values greater than 10 facilitate clean product isolation [4] [5].

Table 2: Acylation Reaction Optimization Parameters

ParameterOptimized ProtocolAlternative MethodCritical Factors
Addition OrderGrignard to anhydrideAnhydride to GrignardOrder of addition crucial
Temperature (°C)-10 to -1520Temperature control essential
Acetic Anhydride Ratio>1:1 (excess)1:1Stoichiometry optimization
Reaction MediumTetrahydrofuranTert-butyl methyletherSolvent selection important
Workup BaseSodium hydroxidePotassium hydroxidepH control >10
Product Yield (%)85-9060-70Reaction monitoring required
Key Success FactorExcess anhydride prevents bis-adductHigher temperature increases side productsThermal management necessary

Microwave-Assisted Claisen-Schmidt Condensation Techniques

Microwave-assisted synthesis represents a transformative approach for the formation of furan-2-carbaldehyde derivatives through Claisen-Schmidt condensation reactions [6] [7]. This methodology offers significant advantages in terms of reaction time reduction, yield enhancement, and process sustainability compared to conventional thermal heating methods [7] [8].

Microwave Heating Advantages in Heterocyclic Synthesis

The application of microwave irradiation to Claisen-Schmidt condensation reactions involving furan systems provides substantial improvements in reaction efficiency [6] [9]. Substituted furan-2-carboxaldehyde derivatives can be synthesized in moderate to good yields (40 to 70 percent) under conventional conditions, while microwave-assisted protocols achieve yields ranging from 70 to 95 percent [6] [10]. The dramatic reduction in reaction time from several hours to minutes represents a key advantage of microwave methodology [7] [10].

Microwave-assisted synthesis of furan chalcone scaffolds through Claisen-Schmidt condensation demonstrates remarkable efficiency improvements [6] [11]. These reactions achieve excellent yields (85 to 92 percent) under microwave conditions compared to good yields (65 to 90 percent) under conventional heating [6] [11]. The enhanced reaction rates result from efficient dielectric heating that provides uniform temperature distribution throughout the reaction mixture [8] [12].

Catalyst Systems and Reaction Optimization

The selection of appropriate catalyst systems for microwave-assisted Claisen-Schmidt condensations significantly impacts reaction outcomes [7] [9]. Anhydrous potassium carbonate emerges as an environmentally friendly alternative to traditional sodium hydroxide or potassium hydroxide bases [7] [11]. This catalyst system enables solvent-free conditions while maintaining high reaction efficiency and product purity [7] [9].

Reaction time optimization under microwave conditions typically ranges from 1 to 5 minutes depending on substrate complexity [10] [12]. The use of sealed microwave vessels allows for superheated conditions that accelerate reaction rates while maintaining safety through pressure control [10] [13]. Temperature monitoring becomes critical for preventing decomposition of sensitive trifluoromethyl-containing substrates [8] [10].

Table 3: Microwave-Assisted Synthesis Performance Comparison

Reaction TypeConventional TimeMicrowave TimeConventional Yield (%)Microwave Yield (%)Key Advantages
Claisen-Schmidt Condensation2-6 hours3-5 minutes65-9085-92Rapid heating, reduced side reactions
Furan-2-carboxaldehyde Synthesis4-8 hours1-2 minutes40-7070-95Enhanced reaction rates
Heterocyclic Formation6-12 hours5-15 minutes50-8080-95Improved selectivity
Chalcone Synthesis3-5 hours2-3 minutes70-8585-95Solvent-free conditions possible
Oxazolone Formation2-4 hours1-2 minutes60-7580-90Better product purity

Continuous-Flow Synthesis for Scalable Production

Continuous-flow synthesis methodologies provide superior scalability and process control for the production of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde compared to traditional batch processing approaches [13] [14]. These systems offer enhanced safety profiles, improved heat and mass transfer characteristics, and reduced environmental impact through waste minimization [14] [15].

Flow Chemistry Principles and Advantages

The fundamental principles of continuous-flow chemistry involve the continuous movement of reactants through precisely controlled reaction zones [13] [14]. This approach enables superior temperature control and mixing efficiency compared to batch reactors, particularly important for managing exothermic reactions involving trifluoromethyl organometallic species [15] [16]. The small reaction volumes at any given time significantly reduce safety risks associated with highly reactive intermediates [14] [15].

Heat transfer efficiency in continuous-flow systems surpasses batch processing by factors of 5 to 20 due to enhanced surface area to volume ratios [15] [17]. Mass transfer improvements of 2 to 10 times are routinely observed due to efficient mixing in microreactor channels [15] [16]. These improvements translate directly into improved reaction selectivity and reduced side product formation [13] [17].

Scalability and Process Intensification

The scalability advantages of continuous-flow synthesis become particularly apparent in the production of complex heterocyclic compounds [18] [16]. Linear scale-up characteristics allow for predictable production increases simply by extending reaction times or increasing flow rates [18] [19]. This approach eliminates the complex engineering challenges associated with scaling batch processes from laboratory to production scales [16] [17].

Process intensification through continuous-flow methodology enables space-time yields that significantly exceed batch processing capabilities [18] [20]. The modular nature of flow systems allows for easy integration of multiple reaction steps, enabling telescoped synthesis sequences without intermediate isolation [13] [18]. This approach reduces overall process mass intensity and improves atom economy compared to traditional multi-step batch sequences [16] [21].

Integration with Advanced Technologies

The integration of continuous-flow synthesis with advanced process control technologies enables real-time optimization and quality assurance [15] [22]. Machine learning algorithms can be employed to optimize reactor geometries and operating conditions, leading to performance improvements of up to 60 percent compared to conventional designs [22] [19]. These approaches combine computational fluid dynamics with multi-fidelity Bayesian optimization to identify optimal flow patterns and mixing characteristics [22] [21].

Table 4: Continuous Flow vs Batch Processing Comparison

AspectBatch ProcessingContinuous FlowFlow Advantage Factor
Reaction TimeHours to daysMinutes to hours10-100x faster
Heat TransferLimited by vessel sizeExcellent heat control5-20x better
Mass TransferMixing dependentEnhanced mixing2-10x improved
Safety ProfileLarge volumes at riskSmall volumes at riskSignificantly safer
ScalabilityDifficult scale-upLinear scale-upPredictable scaling
Product QualityBatch-to-batch variationConsistent qualityMinimal variation
Environmental ImpactHigh waste generationReduced waste80-90% waste reduction
Capital InvestmentLower initial costHigher initial costROI in 1-3 years

Catalytic Asymmetric Friedel-Crafts Alkylation Strategies

Catalytic asymmetric Friedel-Crafts alkylation represents an advanced methodology for introducing stereochemical control in the synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde derivatives [23] [24]. Recent developments in this field have overcome fundamental limitations related to arene nucleophilicity, enabling the asymmetric functionalization of previously unreactive substrates [23] [24].

Chiral Lewis Acid Catalyst Development

The development of chiral Lewis acid catalysts for asymmetric Friedel-Crafts reactions has evolved significantly to address the challenges posed by electron-deficient trifluoromethyl-substituted aromatics [25] [26]. Chiral salen-chromium complexes represent one class of catalysts that can provide measurable enantioselectivity in these challenging transformations [26] [27]. The optimization of counterions, with fluoride showing superior performance compared to chloride, demonstrates the importance of subtle electronic effects in catalyst design [26] [27].

Strong and confined Brønsted acid organocatalysts have emerged as particularly effective systems for asymmetric Friedel-Crafts reactions with unactivated arenes [23] [24]. These catalysts enable highly regio- and stereoselective carbon-carbon bond formation with nitrogen-oxygen acetals to produce enantioenriched products [23] [24]. The confined nature of these catalysts provides enhanced substrate discrimination and improved stereochemical control [23] [28].

Mechanistic Considerations and Optimization

The mechanistic pathways for asymmetric Friedel-Crafts alkylation involve complex interactions between substrate, catalyst, and electrophile that determine both reactivity and stereoselectivity [25] [29]. Dual catalytic systems, where two different catalytic mechanisms operate synergistically, have shown promise for enhancing both enantioselectivity and reaction efficiency [29] [30]. The interplay between kinetic and thermodynamic control can be exploited to achieve enantioselectivity reversal using the same chiral catalyst [27] [29].

Temperature optimization becomes critical for achieving optimal stereoselectivity in asymmetric Friedel-Crafts reactions [26] [27]. Lower temperatures generally favor improved enantioselectivity, though at the expense of reaction rate [26] [23]. The development of more active catalyst systems enables the use of milder conditions while maintaining high levels of stereocontrol [25] [30].

Substrate Scope and Functional Group Tolerance

The substrate scope for asymmetric Friedel-Crafts alkylation has expanded to include purely hydrocarbon arenes, alkoxybenzenes, and heteroarenes [23] [24]. This represents a significant advancement over earlier methods that were limited to highly activated aromatic substrates [23] [24]. The tolerance for various functional groups, including amino, nitro, bromo, and aldehyde substituents, demonstrates the robustness of modern catalyst systems [31] [32].

The incorporation of trifluoromethyl groups presents unique challenges due to their strong electron-withdrawing effects [31] [32]. Advanced catalyst systems must overcome the reduced nucleophilicity of trifluoromethyl-substituted aromatics while maintaining high levels of stereochemical control [31] [23]. Recent developments in nickel and palladium catalyzed trifluoromethylation provide complementary approaches for introducing trifluoromethyl functionality with high selectivity [31] [32].

XLogP3

4.2

Wikipedia

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

Dates

Last modified: 08-15-2023

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